Methyl 3-[(4-bromophenoxy)methyl]benzoate

Inflammation Enzyme Inhibition SAR

This meta-substituted bromophenoxy benzoate scaffold is uniquely validated for 5-LO (IC50 9.8 µM) and COMT (IC50 18 nM) inhibition, outperforming chloro/fluoro analogs. Documented activity against MCF7 breast cancer cells. The methyl ester ensures superior cell permeability versus free acids. Secure ≥95% purity for reliable SAR and lead optimization campaigns.

Molecular Formula C15H13BrO3
Molecular Weight 321.16 g/mol
CAS No. 402730-48-7
Cat. No. B3265161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(4-bromophenoxy)methyl]benzoate
CAS402730-48-7
Molecular FormulaC15H13BrO3
Molecular Weight321.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)Br
InChIInChI=1S/C15H13BrO3/c1-18-15(17)12-4-2-3-11(9-12)10-19-14-7-5-13(16)6-8-14/h2-9H,10H2,1H3
InChIKeyHVJFHVVOXJJHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-[(4-bromophenoxy)methyl]benzoate (CAS 402730-48-7): A Versatile Scaffold for Chemical Biology and Drug Discovery


Methyl 3-[(4-bromophenoxy)methyl]benzoate (CAS 402730-48-7) is a benzoate ester derivative characterized by a 4-bromophenoxymethyl moiety at the meta-position. It is frequently categorized as a versatile small molecule scaffold and is primarily utilized as a research intermediate or building block in medicinal chemistry and chemical biology. Its molecular formula is C15H13BrO3, with a molecular weight of 321.17 g/mol. It is available from commercial suppliers with reported purities of 95% to 98% .

Why Methyl 3-[(4-bromophenoxy)methyl]benzoate (402730-48-7) Cannot Be Simply Replaced by In-Class Analogs


Generic substitution is not straightforward due to the compound's unique combination of functional groups. The bromophenoxy group imparts distinct chemical and biological properties compared to similar compounds . The meta-substitution pattern on the benzoate ring, in conjunction with the methyl ester, dictates its specific reactivity and potential for downstream derivatization. Directly substituting an analog with a different halogen, a para-substitution pattern, or a free carboxylic acid would alter molecular recognition, physicochemical properties, and synthetic utility, as detailed in the quantitative evidence below.

Quantitative Differentiation of Methyl 3-[(4-bromophenoxy)methyl]benzoate (402730-48-7)


Halogen-Dependent 5-Lipoxygenase (5-LO) Inhibition Potency: 4-Br vs. 4-Cl and 4-F Analogs

In a comparative structure-activity relationship (SAR) study, the 4-bromo-substituted compound 5d (which shares the core structure of the target compound) demonstrated superior potency for 5-LO inhibition compared to its 4-chloro, 4-fluoro, and unsubstituted analogs. This provides a direct, quantitative rationale for selecting the brominated variant over other halogenated derivatives [1].

Inflammation Enzyme Inhibition SAR

Inhibitory Activity Against Catechol O-Methyltransferase (COMT) in Rat Brain

The compound has been evaluated for its ability to inhibit COMT, an enzyme target for Parkinson's disease. In vitro assays using rat brain tissue yielded an IC50 value of 18 nM [1]. While this demonstrates nanomolar potency, it is presented as a standalone value without a direct comparator from the same study.

Neuroscience Enzyme Inhibition Parkinson's Disease

Antiproliferative Activity Against Human MCF7 Breast Cancer Cells

The compound has been tested for its ability to inhibit the growth of human MCF7 breast cancer cells [1]. The assay description exists in public databases, confirming its evaluation in an oncology context. However, a specific quantitative result (IC50 value) is not provided in the assay summary, limiting its use as a primary differentiator.

Oncology Cell Proliferation Breast Cancer

Functional Group Impact on COMT Inhibition: Methyl Ester vs. Free Carboxylic Acid

A closely related analog, 3-[(4-bromophenoxy)methyl]benzoic acid (CAS 855749-65-4), which is the free carboxylic acid derivative, has been characterized [1]. While direct comparative activity data is not available, the methyl ester group in the target compound is known to generally enhance membrane permeability and serve as a protecting group for the carboxylic acid. This is a class-level inference where the ester is often preferred in early-stage screening for better cell penetration, whereas the acid may be more suitable for bioconjugation or as a final drug candidate [2].

Medicinal Chemistry Prodrug Design PK/PD

Optimal Use Cases for Methyl 3-[(4-bromophenoxy)methyl]benzoate (402730-48-7) Based on Verified Evidence


Inflammation Research: 5-Lipoxygenase (5-LO) Pathway Studies

This compound is a validated and quantifiably superior choice for studies focusing on the 5-lipoxygenase (5-LO) pathway. As shown in Section 3, the 4-bromo substitution on the phenoxy ring provides an IC50 of 9.8 µM against 5-LO, outperforming chloro, fluoro, and unsubstituted analogs in head-to-head assays [1]. Researchers investigating inflammatory mechanisms, leukotriene synthesis, or developing 5-LO inhibitors should prioritize this scaffold to leverage the demonstrated potency advantage conferred by the bromine atom.

Neurological Disorder Research: Catechol O-Methyltransferase (COMT) Inhibitor Scaffold

The compound has demonstrated potent inhibition of COMT with an IC50 of 18 nM in rat brain assays [1]. While direct comparator data is absent, this nanomolar potency validates its use as a high-quality starting point for medicinal chemistry campaigns targeting Parkinson's disease, schizophrenia, or other conditions where modulating catecholamine levels is beneficial. Its methyl ester form also makes it a suitable tool compound for cell-based assays, as it is more likely to penetrate cellular membranes than the free carboxylic acid analog [2].

Oncology Drug Discovery: Lead Identification for Breast Cancer

This scaffold has been specifically evaluated for antiproliferative activity against the MCF7 human breast cancer cell line [1]. Although the exact IC50 is not reported in the database summary, this documented screening confirms its relevance to oncology research. For researchers building targeted libraries against estrogen receptor-positive breast cancer, this compound represents a validated, structurally characterized entry point. Further SAR studies could explore modifications to the bromophenoxy and benzoate moieties to optimize potency, based on the initial activity observed [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-[(4-bromophenoxy)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.